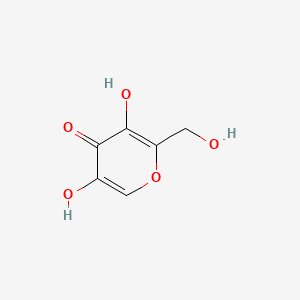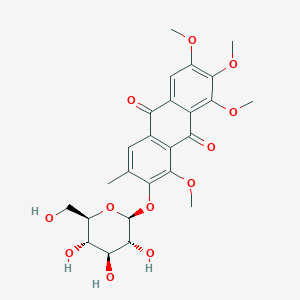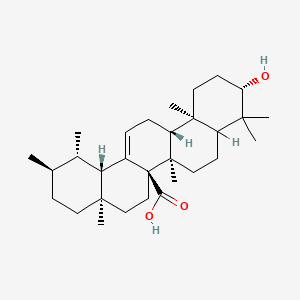
alpha-Peltoboykinolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Peltoboykinolic acid is a natural product found in Peltoboykinia tellimoides, Mukdenia rossii, and Mesosphaerum suaveolens with data available.
Preparation Methods
Industrial Production Methods
In an industrial setting, the production of ursolic acid typically involves large-scale extraction from plant materials. The process includes:
Extraction: Plant materials are subjected to solvent extraction using ethanol or methanol.
Concentration: The solvent is evaporated to obtain a concentrated extract.
Purification: The extract is purified using techniques such as column chromatography to isolate ursolic acid.
Crystallization: The purified compound is crystallized to obtain high-purity ursolic acid[][1].
Chemical Reactions Analysis
Types of Reactions
Ursolic acid undergoes various chemical reactions, including:
Oxidation: Ursolic acid can be oxidized to form 3-oxo-urs-12-en-28-oic acid.
Reduction: Reduction of ursolic acid can yield dihydroxy derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride and alkyl halides are employed for esterification and etherification reactions.
Major Products
Oxidation: 3-oxo-urs-12-en-28-oic acid.
Reduction: Dihydroxy derivatives of ursolic acid.
Substitution: Esters and ethers of ursolic acid.
Scientific Research Applications
Ursolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Ursolic acid is studied for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis.
Medicine: It has shown promise in the treatment of cancer, diabetes, and cardiovascular diseases due to its anti-inflammatory and antioxidant properties.
Industry:Mechanism of Action
Ursolic acid exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing the production of pro-inflammatory mediators.
Antioxidant: Ursolic acid scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2.
Comparison with Similar Compounds
Ursolic acid is structurally similar to other pentacyclic triterpenoids, such as oleanolic acid and maslinic acid. it has unique properties that distinguish it from these compounds:
Oleanolic Acid: Both ursolic acid and oleanolic acid have similar anti-inflammatory and antioxidant activities.
Maslinic Acid: Maslinic acid shares similar biological activities with ursolic acid but is less effective in certain applications, such as anti-cancer treatments.
List of Similar Compounds
- Oleanolic acid
- Maslinic acid
- Betulinic acid
- Asiatic acid
Properties
CAS No. |
24778-49-2 |
|---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(1S,2R,4aR,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-1,2,4a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-27(5)16-17-30(25(32)33)20(24(27)19(18)2)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27-,28+,29-,30-/m1/s1 |
InChI Key |
RXVRYAUOTRSYDU-RKQWDYETSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]2[C@H]1C)C(=O)O)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C |
Synonyms |
3-hydroxyurs-12-en-27-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


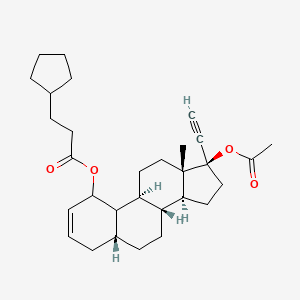
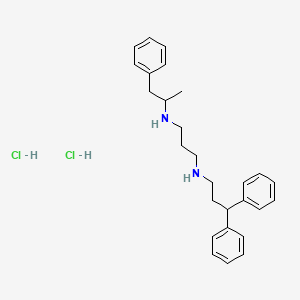
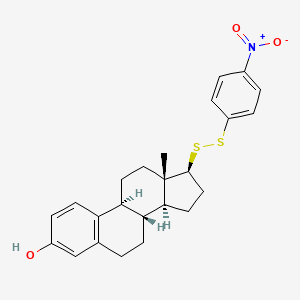
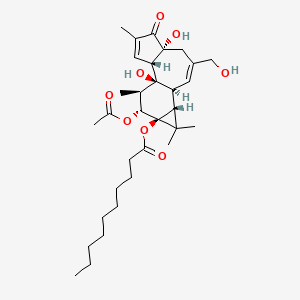
![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)
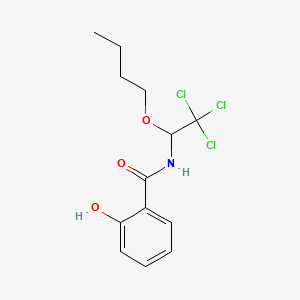
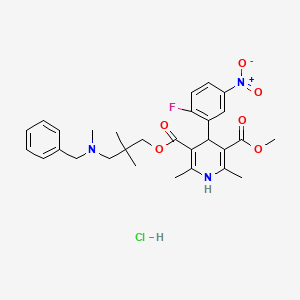
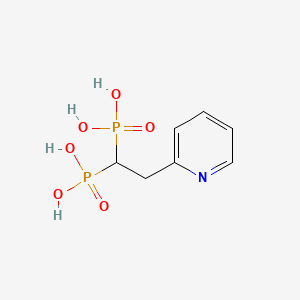
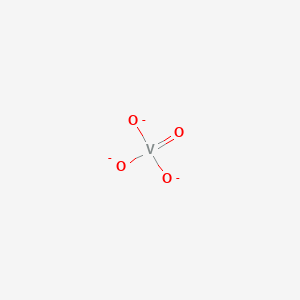
![6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1200948.png)

